Technical Whitepaper: 4,7-Diazaspiro[2.5]octan-5-one Hydrochloride
Technical Whitepaper: 4,7-Diazaspiro[2.5]octan-5-one Hydrochloride
The following technical guide details the chemical properties, synthesis, and application of 4,7-Diazaspiro[2.5]octan-5-one hydrochloride , a specialized spirocyclic building block used in modern drug discovery.
A Constrained Spirocyclic Scaffold for Medicinal Chemistry
Executive Summary
4,7-Diazaspiro[2.5]octan-5-one hydrochloride (CAS: 1199794-52-9) is a rigidified bicyclic scaffold combining a cyclopropane ring spiro-fused to a piperazin-2-one system.[1][2] In medicinal chemistry, this structure serves as a conformationally constrained bioisostere of piperazine or piperidinone. The spiro[2.5]octane core introduces significant Fsp³ character (fraction of sp³-hybridized carbons) and geometric constraints that can improve metabolic stability by blocking labile sites (e.g., the α-carbon of the piperazine ring) while orienting substituents into precise vectors for target binding.
This guide provides a comprehensive analysis of its physicochemical profile, synthetic routes, and reactivity patterns, designed for researchers optimizing lead compounds in oncology, virology, and immunology.
Structural & Physicochemical Profile
The core structure features a spiro-carbon at position 3 (using standard piperazinone numbering) or position 3 of the spiro[2.5]octane system. The molecule contains two distinct nitrogen environments: a secondary amine (N7) and a lactam (amide) nitrogen (N4).
2.1 Chemical Identity
| Property | Detail |
| IUPAC Name | 4,7-Diazaspiro[2.5]octan-5-one hydrochloride |
| Common Name | Spiro[2.5]octan-5-one HCl; 4,7-Diaza-spiro[2.5]octan-5-one HCl |
| CAS Number (HCl) | 1199794-52-9 |
| CAS Number (Free Base) | 1200114-14-2 |
| Molecular Formula | C₆H₁₀N₂O[1][3][4][5][6][7][8] · HCl |
| Molecular Weight | 162.62 g/mol (Salt); 126.16 g/mol (Free Base) |
| SMILES | O=C1CNCC2(CC2)N1.Cl |
2.2 Key Physicochemical Properties
| Parameter | Value (Approx.) | Context & Implications |
| pKa (N7 - Amine) | 8.5 – 9.2 | The N7 nitrogen is basic and protonated at physiological pH, serving as a key handle for salt formation and electrostatic interactions. |
| pKa (N4 - Amide) | ~15-17 | The N4 nitrogen is part of the lactam ring and is non-basic/non-nucleophilic under neutral conditions. |
| LogP | -0.8 to -0.5 | Highly polar due to the amide and amine functionalities; excellent aqueous solubility in salt form. |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Favorable for membrane permeability; the compact spiro cycle does not excessively inflate TPSA. |
| Ring Strain | High | The cyclopropane ring introduces ~27 kcal/mol of strain, increasing the rigidity of the fused 6-membered ring. |
Synthetic Routes & Manufacturing[6][7]
The synthesis of 4,7-diazaspiro[2.5]octan-5-one typically proceeds through the cyclization of 1-substituted cyclopropanes. The most robust industrial route avoids hazardous reagents (like azides) and utilizes cyclopropane amino acid derivatives.
3.1 Primary Synthetic Pathway (Cyclization Strategy)
This protocol describes the formation of the piperazinone ring from 1-aminocyclopropanecarboxylic acid (1-ACCA) derivatives.
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Starting Material: Methyl 1-aminocyclopropanecarboxylate hydrochloride.
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N-Alkylation: Reaction with 2-chloroacetamide or N-protected-2-aminoacetaldehyde equivalents.
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Note: Direct alkylation can be uncontrolled. A reductive amination approach using N-Boc-aminoacetaldehyde is often preferred for precision.
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-
Cyclization: Intramolecular amide bond formation (lactamization).
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Deprotection/Salt Formation: Removal of protecting groups (if used) and treatment with HCl/dioxane to yield the hydrochloride salt.
3.2 Visualized Synthetic Workflow
The following diagram outlines the logical flow for synthesizing the scaffold and its subsequent differentiation.
Caption: Step-wise synthetic logic from cyclopropane amino acid precursors to the final hydrochloride salt.
Reactivity & Derivatization
For medicinal chemists, understanding the differential reactivity between N4 (Lactam) and N7 (Amine) is critical for library generation.
4.1 Selective Functionalization
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N7 (Secondary Amine): This is the primary nucleophilic site. It reacts readily with electrophiles (alkyl halides, acyl chlorides, isocyanates) under mild basic conditions (e.g., TEA, DIPEA, K₂CO₃).
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Application: Attachment of the scaffold to the core pharmacophore.
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-
N4 (Lactam Amide): This nitrogen is electronically deactivated. Functionalization at N4 requires deprotonation with a strong base (e.g., NaH, LiHMDS) followed by reaction with active alkylating agents.
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Application: Usually left unsubstituted to maintain H-bond donor capability, or alkylated to tune solubility/lipophilicity.
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C5 (Carbonyl): The lactam carbonyl is stable to standard nucleophilic attack but can be reduced to the methylene group (using LiAlH₄ or BH₃) to generate the fully reduced 4,7-diazaspiro[2.5]octane diamine.
4.2 Reactivity Pathway Diagram
Caption: Differential reactivity profile highlighting N7 selectivity under mild conditions versus N4/Carbonyl transformations.
Medicinal Chemistry Applications
The 4,7-diazaspiro[2.5]octan-5-one scaffold is increasingly utilized in "Escape from Flatland" strategies to improve drug-like properties.
5.1 Bioisosterism & Metabolic Stability
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Piperazinone Replacement: It acts as a bioisostere of piperazin-2-one. The spiro-cyclopropane ring prevents the ring from adopting a chair conformation, locking it into a specific twist-boat or half-chair geometry.
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Metabolic Blocking: The spiro-fusion at position 3 (alpha to the amide nitrogen) sterically hinders metabolic oxidation at this typically vulnerable site.
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Target Classes:
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Kinase Inhibitors: Used to orient hinge-binding motifs or solubilizing tails.
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Antivirals: Identified in inhibitors of SARS-CoV-2 Mpro and other viral proteases where rigid spacers are required to traverse the active site.
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GPCR Ligands: The rigidity reduces the entropic penalty of binding, potentially increasing potency.
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Handling & Stability Protocols
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Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
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Solubility: Soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).
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Stability: Stable in solid state for >2 years if stored correctly. Aqueous solutions should be prepared fresh, although the lactam ring is resistant to hydrolysis under neutral pH.
References
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PubChem. (2025).[5] Compound Summary: 4,7-Diazaspiro[2.5]octane dihydrochloride (CAS 145122-56-1) and related 5-one derivatives. National Library of Medicine. [Link]
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Sandoval, C., Lim, N. K., & Zhang, H. (2017). Two-step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones.[8] The Journal of Organic Chemistry (ACS Publications). [Link]
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Google Patents. (2020). CN111943894A - Synthesis method of 4,7-diazaspiro[2.5]octane compound.[1][6][7][8]
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